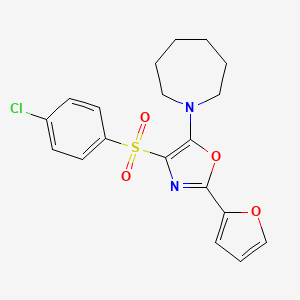

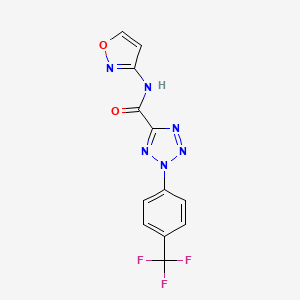

![molecular formula C15H12N2O2S B2934763 N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide CAS No. 681169-01-7](/img/structure/B2934763.png)

N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide

Vue d'ensemble

Description

“N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide” is a derivative of benzothiazole . Benzothiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur-containing compounds called isothiazole .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system (4:1). Solid product M.P. 123.5–1.24.5 °C, Yield: 92.4% .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The synthesized compounds were characterized using 1 H, 13 C-NMR, IR, and HRMS spectrum analysis . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Corrosion Inhibition

Research on thiazole derivatives, including compounds similar to N-(4-methoxyphenyl)benzo[d]thiazole-6-carboxamide, has demonstrated their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly reduce the corrosion of mild steel in acidic media. They act as mixed-type inhibitors, suppressing both anodic and cathodic processes. The effectiveness of these inhibitors is supported by thermodynamic, electrochemical, and quantum chemical analyses, indicating a strong correlation between experimental data and quantum chemical parameters (Chaitra et al., 2016).

Antimicrobial Activity

Thiazole derivatives have been explored for their antimicrobial properties. A study synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activity against various microbial strains. These findings suggest the potential of this compound related compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Cancer Research

Compounds structurally related to this compound have shown promise in cancer research. Specific thiazole derivatives have exhibited significant antitumor activity. Their ability to inhibit the in vitro growth of human tumor cells highlights their potential as innovative anti-cancer agents. This opens up avenues for further exploration of this compound and its derivatives in the development of cancer therapeutics (Ostapiuk et al., 2017).

Neurodegenerative Diseases

A series of 5-aroylindolyl-substituted hydroxamic acids, with structural similarities to this compound, have demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This enzyme is involved in the pathogenesis of Alzheimer's disease. The compounds not only reduced the phosphorylation and aggregation of tau proteins but also showed neuroprotective activity, offering a potential therapeutic approach for Alzheimer's disease (Lee et al., 2018).

Fluorescent Probes for Biological Applications

The development of ratiometric fluorescent probes derived from benzothiazole analogues, including structures related to this compound, has provided tools for selective monitoring of biological molecules and activities. These probes have been used for in vitro monitoring and cellular imaging of enzymes, showcasing their utility in biological research and diagnostics (Liu et al., 2014).

Mécanisme D'action

Target of Action

The compound N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide has been identified to interact with key targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction results in the inhibition of these receptors, thereby potentially slowing down the progression of the cancer .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 affects various biochemical pathways. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation . By inhibiting these receptors, the compound can disrupt these pathways and potentially halt the progression of the cancer .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using computational models . The compound has been found to meet the ADMET and drug-likeness requirements without violating Lipinski’s rule of five , suggesting it has good bioavailability.

Result of Action

The result of the compound’s action is the potential inhibition of cancer progression. By interacting with EGFR and VEGFR-2, the compound can disrupt the signaling pathways that these receptors are involved in, potentially leading to a halt in cell proliferation and survival .

Safety and Hazards

Orientations Futures

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . The synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-5-3-11(4-6-12)17-15(18)10-2-7-13-14(8-10)20-9-16-13/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNWSUQYHYIZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325768 | |

| Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

681169-01-7 | |

| Record name | N-(4-methoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2934686.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2934689.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2934692.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2934693.png)

![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)